1-(4-Benzylpiperidin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
1-(4-Benzylpiperidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a dimethylpropanone moiety
Preparation Methods
The synthesis of 1-(4-Benzylpiperidin-1-yl)-2,2-dimethylpropan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-benzylpiperidine, which can be obtained through the catalytic hydrogenation of 4-benzylpyridine.
Reaction Conditions: The 4-benzylpiperidine is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Benzylpiperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions:
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets:
Neurotransmitter Modulation: The compound acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine.
Enzyme Inhibition: It functions as a monoamine oxidase inhibitor, particularly inhibiting the MAO-A enzyme.
Neuroprotection: The compound has shown potential in preventing oxidative stress and neuroinflammation, contributing to its neuroprotective effects.
Comparison with Similar Compounds
1-(4-Benzylpiperidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds:
4-Benzylpiperidine: This compound shares the piperidine ring and benzyl group but lacks the dimethylpropanone moiety.
1-Benzyl-4-piperidone: Similar in structure, but with a ketone group instead of the dimethylpropanone moiety.
1-(4-Benzylpiperidin-1-yl)-2,2,2-trifluoroethanone:
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2,2-dimethylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-17(2,3)16(19)18-11-9-15(10-12-18)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAGSXGJLVOOAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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